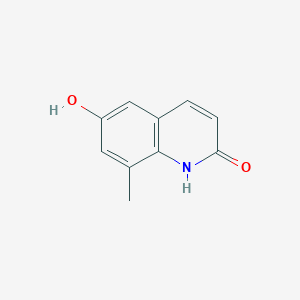

6-Hydroxy-8-methylquinolin-2(1H)-one

Übersicht

Beschreibung

6-Hydroxy-8-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale Skraup synthesis or other cyclization reactions, optimized for yield and purity. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chloro derivative of this compound serves as a key intermediate for substitution reactions. For example:

Reaction with sodium hydroxide :

This reaction proceeds via nucleophilic aromatic substitution (SNAr) at the 4-position, yielding the hydroxy derivative with high regioselectivity .

| Reaction Component | Conditions | Yield |

|---|---|---|

| 4-Chloro-8-methylquinolinone | NaOH in ethanol, reflux, 6 h | 85% |

Alkylation Reactions

The hydroxyl group undergoes alkylation under basic conditions. For instance:

Reaction with 4-chloro-1,1-dimethoxybutane :

| Reaction Component | Conditions | Yield |

|---|---|---|

| 6-Hydroxy-8-methylquinolinone | K₂CO₃, DMF, 70–75°C, 10 h | 80% |

This reaction is critical for modifying the compound’s solubility and biological activity.

Thionation Reactions

Treatment with phosphorus pentasulfide (P₄S₁₀) converts the quinolinone to its thione analog:

| Reaction Component | Conditions | Yield |

|---|---|---|

| 6-Hydroxy-8-methylquinolinone | P₄S₁₀, toluene, reflux, 4 h | 55% |

Thionation enhances electrophilicity, enabling further reactivity with nucleophiles .

Azidation and Reduction

Azidation :

| Reaction Component | Conditions | Yield |

|---|---|---|

| 4-Chloro-8-methylquinolinone | NaN₃, DMF, reflux, 2 h | 72% |

Staudinger Reduction :

The azide intermediate reacts with triphenylphosphine to form an amine:

| Reaction Component | Conditions | Yield |

|---|---|---|

| 4-Azido-8-methylquinolinone | PPh₃, HCl, reflux, 4 h | 68% |

Oxidation and Coordination Chemistry

The hydroxyl group can be oxidized to a quinone under strong oxidizing agents (e.g., KMnO₄), though this reaction requires precise pH control to avoid over-oxidation. Additionally, the compound coordinates with transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes that enhance its antioxidant properties.

Sulfonation and Tosylation

Tosylation :

| Reaction Component | Conditions | Yield |

|---|---|---|

| 6-Hydroxy-8-methylquinolinone | TsCl, pyridine, reflux, 2 h | 60% |

The tosyl group acts as a leaving group for subsequent nucleophilic substitutions .

Mechanistic Insights

-

SNAr Reactions : Facilitated by electron-withdrawing groups on the quinolinone ring, which activate the 4-position for nucleophilic attack .

-

Thionation Mechanism : Involves reversible P₄S₁₀-mediated oxygen-sulfur exchange at the carbonyl position .

-

Staudinger Reaction : Proceeds via phosphazene intermediate formation, followed by hydrolysis to the amine .

Reactivity Comparison Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

6-Hydroxy-8-methylquinolin-2(1H)-one has been studied for its antimicrobial properties. Research indicates that derivatives of quinolinones exhibit significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The structure of this compound allows for modifications that can enhance its bioactivity, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of quinoline derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. This compound's ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising lead in cancer therapy research .

Neuroprotective Effects

Research has suggested that quinoline derivatives may possess neuroprotective properties. Specifically, this compound has been investigated for its potential to protect neuronal cells from oxidative stress and neurodegeneration, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Materials Science

Fluorescent Probes

The unique fluorescence properties of this compound enable its use as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its ability to selectively bind to metal ions has made it useful in developing sensors for detecting metal contamination in environmental samples .

Polymer Additives

In materials science, quinoline-based compounds are explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve the durability and performance of materials used in various industrial applications .

Analytical Chemistry

Chromatographic Applications

this compound has been utilized in chromatographic techniques such as High Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. Its stability and solubility characteristics make it an ideal candidate for developing standard methods for quantifying other compounds in pharmaceutical formulations .

Electrochemical Sensors

The electrochemical properties of this compound allow it to be employed in the development of sensors for detecting biological molecules. Studies have demonstrated its effectiveness as a redox-active component in sensor design, facilitating the detection of glucose and other biomolecules through electrochemical methods .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various quinoline derivatives, including this compound, against multi-drug resistant bacteria. Results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity, suggesting a pathway for developing new therapeutic agents targeting resistant strains.

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotective effects revealed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases by demonstrating its ability to modulate key signaling pathways involved in cell survival.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-8-methylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound of the quinoline family.

8-Hydroxyquinoline: Known for its metal-chelating properties.

6-Methylquinoline: A methylated derivative with distinct chemical properties.

Uniqueness

6-Hydroxy-8-methylquinolin-2(1H)-one is unique due to the presence of both hydroxyl and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

6-Hydroxy-8-methylquinolin-2(1H)-one, also known as 6-Hydroxy-8-methyl-2-quinolone, is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C_9H_7NO

- CAS Number : 143268-86-4

- Molecular Weight : 161.16 g/mol

Antimicrobial Activity

Research indicates that derivatives of quinolinones, including this compound, exhibit significant antimicrobial properties. In a study assessing the structure-activity relationship (SAR) of various quinolinone derivatives, compounds similar to this compound demonstrated effective inhibition against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | E. coli |

| 7-bromo-1-cyclopropyl-6-fluoroquinolin | 0.25 | K. pneumoniae |

Anticancer Activity

The anticancer potential of quinolinones has been widely studied. A recent investigation into the antiproliferative effects of various quinolinone derivatives revealed that compounds structurally related to this compound exhibited promising activity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | 30 | A549 |

| Compound X (similar structure) | 22 | MCF7 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : Similar compounds have shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, leading to cell death .

- Topoisomerase Inhibition : Quinolinones can also inhibit topoisomerases, enzymes involved in DNA unwinding, which is essential for transcription and replication processes .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various quinolone derivatives against resistant bacterial strains, researchers found that the introduction of hydroxyl groups at specific positions significantly enhanced the activity of compounds like this compound. The study highlighted its effectiveness against multi-drug resistant strains .

Anticancer Research

A clinical trial investigating the effects of quinoline derivatives on lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the compound's ability to induce apoptosis through ROS generation .

Eigenschaften

IUPAC Name |

6-hydroxy-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIKBJPZUYXYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.